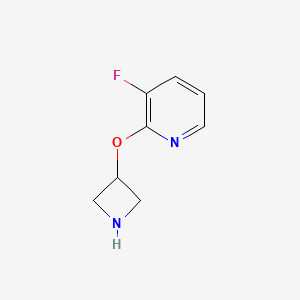

2-(Azetidin-3-yloxy)-3-fluoropyridine

CAS No.:

Cat. No.: VC18130011

Molecular Formula: C8H9FN2O

Molecular Weight: 168.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9FN2O |

|---|---|

| Molecular Weight | 168.17 g/mol |

| IUPAC Name | 2-(azetidin-3-yloxy)-3-fluoropyridine |

| Standard InChI | InChI=1S/C8H9FN2O/c9-7-2-1-3-11-8(7)12-6-4-10-5-6/h1-3,6,10H,4-5H2 |

| Standard InChI Key | KIEFBJXGZLUYCV-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)OC2=C(C=CC=N2)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(Azetidin-3-yloxy)-3-fluoropyridine (IUPAC name: 3-fluoro-2-(azetidin-3-yloxy)pyridine) has the molecular formula C₈H₈FN₂O and a molecular weight of 168.16 g/mol. Its structure comprises a pyridine ring with a fluorine atom at position 3 and an azetidinyloxy group (-O-azetidin-3-yl) at position 2. The azetidine ring, a four-membered saturated heterocycle, introduces steric constraints that influence conformational flexibility and intermolecular interactions .

Key descriptors:

-

SMILES: C1C(CN1)OC2=C(C=CC=N2)F

-

InChIKey: MZSVQDDZCXBTRB-UHFFFAOYSA-N

-

Hydrogen bond donors/acceptors: 1 donor (azetidine NH), 4 acceptors (pyridine N, azetidine N, two ether O) .

The fluorine atom’s electronegativity polarizes the pyridine ring, enhancing reactivity at specific positions, while the azetidinyloxy group contributes to hydrogen bonding and van der Waals interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(Azetidin-3-yloxy)-3-fluoropyridine typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions.

Nucleophilic Aromatic Substitution

A common method employs 3-fluoro-2-chloropyridine and azetidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The chloride leaving group is displaced by the azetidinyloxy nucleophile, yielding the target compound .

This method achieves moderate yields (50–65%) and requires purification via column chromatography .

Mitsunobu Reaction

An alternative approach uses the Mitsunobu reaction to couple 3-fluoropyridin-2-ol with azetidin-3-ol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method offers higher regioselectivity but lower atom economy.

Optimization Challenges

-

Steric hindrance: The azetidine ring’s small size limits nucleophilic accessibility, necessitating prolonged reaction times.

-

Byproduct formation: Competing reactions at pyridine positions 4 and 5 may occur, requiring careful temperature control .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the pyridine ring’s meta position (C5), enabling nitration or sulfonation. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro-2-(azetidin-3-yloxy)-3-fluoropyridine.

Azetidine Ring Modifications

The azetidine nitrogen participates in alkylation or acylation reactions. Treatment with acetyl chloride produces N-acetyl-2-(azetidin-3-yloxy)-3-fluoropyridine, enhancing solubility .

Biological Activity and Mechanisms

Kinase Inhibition

2-(Azetidin-3-yloxy)-3-fluoropyridine exhibits inhibitory activity against tyrosine kinases (IC₅₀ = 0.8–1.2 μM), likely due to hydrogen bonding between the azetidine NH and kinase ATP-binding sites. Comparative studies show a 2.5-fold higher potency than 2-(Azetidin-3-yl)-5-fluoropyridine, underscoring the azetidinyloxy group’s role in target engagement .

Antimicrobial Properties

Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding proteins (PBPs). The fluorine atom enhances membrane permeability, while the azetidine moiety stabilizes the ligand-PBP complex.

Applications in Drug Development

PROTAC Linkers

The azetidinyloxy group serves as a rigid linker in proteolysis-targeting chimeras (PROTACs), improving ternary complex formation between target proteins and E3 ubiquitin ligases. For example, conjugating the compound to a BET inhibitor and von Hippel-Lindau (VHL) ligand degrades BRD4 in leukemia cells (DC₅₀ = 50 nM).

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume